
Ethyl (3,4-difluoro-2-((trimethylsilyl)ethynyl)phenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (3,4-difluoro-2-((trimethylsilyl)ethynyl)phenyl)carbamate is a synthetic organic compound with the molecular formula C14H17F2NO2Si. This compound is characterized by the presence of a carbamate group, two fluorine atoms, and a trimethylsilyl-ethynyl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of Ethyl (3,4-difluoro-2-((trimethylsilyl)ethynyl)phenyl)carbamate typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable phenyl derivative.
Fluorination: Introduction of fluorine atoms to the phenyl ring using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Ethynylation: The ethynyl group is introduced using a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, with trimethylsilylacetylene.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
化学反应分析
Ethyl (3,4-difluoro-2-((trimethylsilyl)ethynyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamate group to an amine.
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
科学研究应用
Ethyl (3,4-difluoro-2-((trimethylsilyl)ethynyl)phenyl)carbamate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Ethyl (3,4-difluoro-2-((trimethylsilyl)ethynyl)phenyl)carbamate involves its interaction with specific molecular targets. The trimethylsilyl-ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Ethyl (3,4-difluoro-2-((trimethylsilyl)ethynyl)phenyl)carbamate can be compared with similar compounds such as:
Ethyl (3,4-difluorophenyl)carbamate: Lacks the trimethylsilyl-ethynyl group, resulting in different chemical reactivity and biological activity.
Ethyl (3,4-difluoro-2-ethynylphenyl)carbamate: Lacks the trimethylsilyl group, which affects its stability and reactivity.
Ethyl (3,4-difluoro-2-(trimethylsilyl)phenyl)carbamate: Lacks the ethynyl group, leading to different interaction profiles with biological targets.
The presence of the trimethylsilyl-ethynyl group in this compound imparts unique properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
ethyl N-[3,4-difluoro-2-(2-trimethylsilylethynyl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO2Si/c1-5-19-14(18)17-12-7-6-11(15)13(16)10(12)8-9-20(2,3)4/h6-7H,5H2,1-4H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMVHMTUINDFGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C(=C(C=C1)F)F)C#C[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
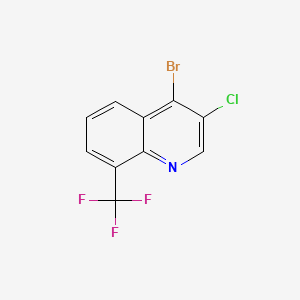
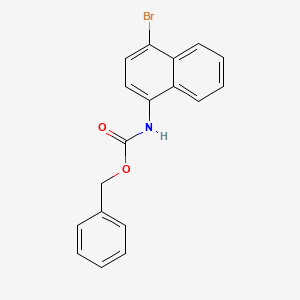
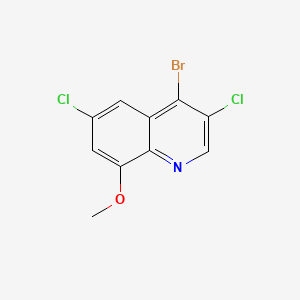
![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde](/img/structure/B577826.png)
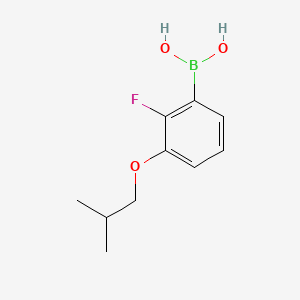
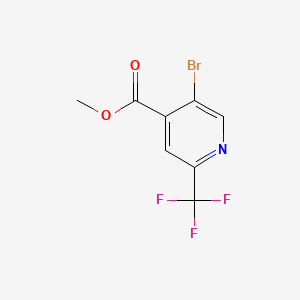
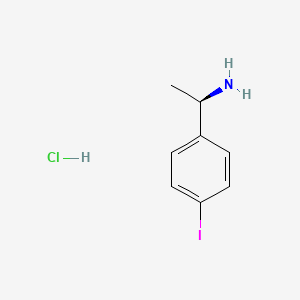
![7-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B577832.png)
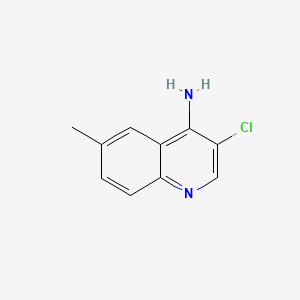
![(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B577840.png)
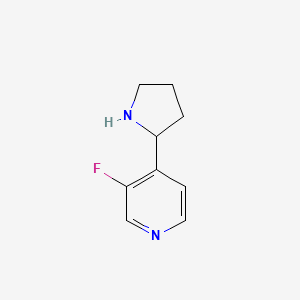
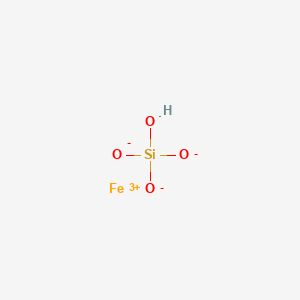
![2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B577844.png)

